molecular formula C18H27N3O5 B8160687 tert-Butyl (2-(2-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethoxy)ethoxy)ethyl)carbamate

tert-Butyl (2-(2-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethoxy)ethoxy)ethyl)carbamate

Cat. No.: B8160687
M. Wt: 365.4 g/mol
InChI Key: GLBNMXKPTFIQSH-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a triethylene glycol linker (ethoxy-ethoxy-ethoxy chain) connected to a 2-oxo-2,3-dihydro-1H-benzo[d]imidazole moiety. The tert-butyl carbamate group provides steric protection for amine functionalities, a common strategy in prodrug design or peptide synthesis.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-oxo-3H-benzimidazol-1-yl)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)19-8-10-24-12-13-25-11-9-21-15-7-5-4-6-14(15)20-16(21)22/h4-7H,8-13H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNMXKPTFIQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related tert-butyl carbamates with variations in the linker, heterocyclic core, or substituents. Key analogs include:

Structural Analogs with Modified Heterocyclic Cores

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 189560-83-6) Structure: Contains a benzimidazole (non-oxidized) core linked via a methylene group to the carbamate. Key Differences: The absence of the 2-oxo group and the shorter linker reduce hydrogen-bonding capacity and solubility compared to the target compound. This analog is primarily used in intermediates for kinase inhibitors .

tert-Butyl (2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)carbamate (CAS 225797-46-6) Structure: Features a thienoimidazolone core instead of benzoimidazolone, with a pentanamido-ethyl linker. Key Differences: The sulfur-containing heterocycle alters electronic properties and metabolic stability. This compound is utilized in biotinylation chemistry .

Analogs with Modified Linkers

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS 153086-78-3) Structure: Shares the triethylene glycol linker but terminates in a primary amine instead of a benzoimidazolone. Key Differences: The amine group enables conjugation reactions (e.g., peptide coupling), while the lack of a heterocycle limits its use in targeting specific receptors. Its physicochemical properties include a lower molecular weight (248.32 g/mol) and higher logP (predicted -1.2) compared to the target compound .

tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate (CAS 834881-65-1) Structure: Contains a dihydroquinolinone core linked via an acetate group. Key Differences: The acetate linker and quinolinone core confer distinct metabolic pathways and solubility profiles. This compound is explored in protease inhibitor research .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound CAS 153086-78-3 CAS 189560-83-6 CAS 225797-46-6
Molecular Weight ~400–450 g/mol (estimated) 248.32 g/mol 247.29 g/mol ~450 g/mol (estimated)
H-Bond Acceptors 8–10 (estimated) 6 5 9
logP (Predicted) ~1.5–2.0 -1.2 2.3 1.8
Aqueous Solubility Moderate (ethylene glycol) High (amine terminus) Low Moderate
BBB Permeability Likely low (high polarity) High Moderate Low

Research Findings and Challenges

  • Stability : The tert-butyl carbamate group is prone to acidic cleavage, necessitating careful formulation for oral delivery.
  • Synthetic Challenges : Multi-step synthesis of the triethylene glycol linker may reduce scalability compared to shorter-chain analogs .

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